

Assessing the Drug-Likeness of 1-(3-Bromobenzyl)piperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1-(3-Bromobenzyl)piperidine*

Cat. No.: *B1274328*

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In the landscape of medicinal chemistry, the piperidine scaffold is a well-established and privileged structure, present in numerous FDA-approved drugs.^[1] Its favorable physicochemical and pharmacokinetic properties often contribute to the overall success of a drug candidate.^[2] This guide provides a comparative analysis of the drug-likeness of **1-(3-Bromobenzyl)piperidine** derivatives against their corresponding 1-(3-Bromobenzyl)pyrrolidine counterparts. The selection of the core heterocyclic scaffold can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.^{[1][3]} This comparison, supported by in-silico data, aims to assist researchers, scientists, and drug development professionals in making informed decisions during the early stages of drug discovery.

Comparative Analysis of Physicochemical Properties

The following table summarizes the calculated physicochemical properties relevant to the drug-likeness of selected **1-(3-Bromobenzyl)piperidine** and 1-(3-Bromobenzyl)pyrrolidine derivatives. These parameters are crucial in predicting the oral bioavailability of a compound, guided by frameworks such as Lipinski's Rule of Five.^{[4][5]}

Compound ID	Structure	Molecular Formula	Molecular Weight (g/mol)	LogP	Hydrogen Bond Donors	Hydrogen Bond Acceptors	Rotatable Bonds	Topological Polar Surface Area (Å ²)	Lipinski's Rule of Five Violations
BPP-1	1-(3-Bromo benzyl)pyperidine	C12H16BrN	254.17	3.68	0	1	2	3.24	0
BPP-2	(1-(3-Bromo benzyl)pyperidin-4-yl)methanol	C13H18BrNO	284.19	2.97	1	2	3	23.47	0
BPP-3	1-(1-(3-Bromo benzyl)pyperidin-4-yl)ethan-1-one	C14H18BrNO	296.20	3.05	0	2	4	20.31	0
BRP-1	1-(3-Bromo benzyl)pyrrolidine	C11H14BrN	240.14	3.25	0	1	2	3.24	0

BRP-2	(1-(3-Bromo-2-methylpropyl)benzyl)pyrrolidine-3-methanol	C12H16BrNO	270.17	2.54	1	2	3	23.47	0
BRP-3	1-(1-(3-Bromo-2-methylpropyl)benzyl)pyrrolidine-3-ethanol	C13H16BrNO	282.18	2.62	0	2	4	20.31	0

Experimental Protocols

The data presented in this guide was generated using in-silico methods, which are standard in early-phase drug discovery for the rapid assessment of drug-likeness.

In-Silico Calculation of Physicochemical Properties:

- Molecular Weight (MW): Calculated as the sum of the atomic weights of all atoms in the molecule.
- LogP (Octanol-Water Partition Coefficient): This value, a measure of lipophilicity, was calculated using a consensus LogP prediction method, which averages the results from multiple predictive algorithms to provide a more robust estimate.
- Hydrogen Bond Donors (HBD): Determined by counting the number of O-H and N-H bonds in the molecule.
- Hydrogen Bond Acceptors (HBA): Determined by counting the number of nitrogen and oxygen atoms.

- Rotatable Bonds: The number of bonds that allow for free rotation around them was calculated, excluding terminal bonds.
- Topological Polar Surface Area (TPSA): Calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This parameter is a good predictor of drug transport properties.

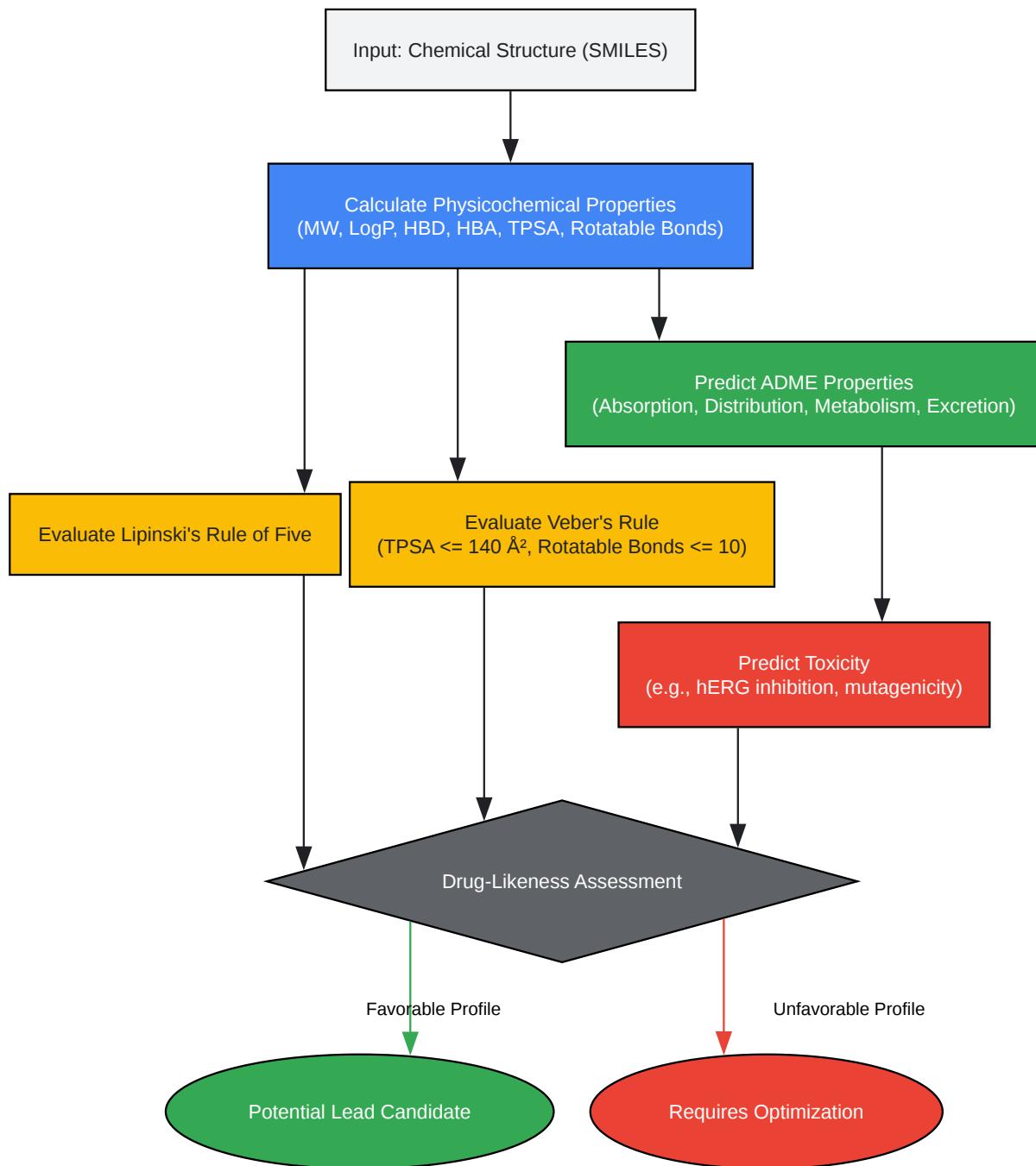
These computational predictions serve as a valuable preliminary assessment. For definitive characterization, the following experimental methods are typically employed:

Experimental Determination of Physicochemical Properties:

- LogP Determination (Shake-Flask Method):
 - The compound is dissolved in a biphasic system of n-octanol and water.
 - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
 - After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Aqueous Solubility (Thermodynamic Solubility Assay):
 - An excess amount of the solid compound is added to an aqueous buffer of a specific pH.
 - The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is then filtered to remove any undissolved solid.
 - The concentration of the dissolved compound in the filtrate is quantified by HPLC with reference to a standard curve.

Workflow for In-Silico Drug-Likeness Assessment

The following diagram illustrates a typical computational workflow for evaluating the drug-likeness of a novel compound.



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Caption: Computational workflow for assessing drug-likeness.

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